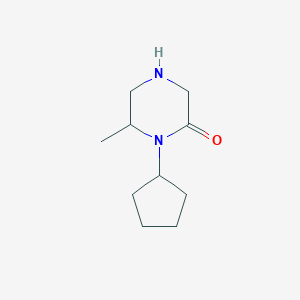
(+/-)-trans-anti-N2-BPDE-dG-15N5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-trans-anti-N2-BPDE-dG-15N5 is a complex chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties. The compound is specifically a DNA adduct, meaning it forms a covalent bond with DNA, which can lead to mutations and cancer. Understanding the synthesis, reactions, and applications of this compound is crucial for advancing research in fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-trans-anti-N2-BPDE-dG-15N5 typically involves multiple steps, starting with the preparation of benzo[a]pyrene. This is followed by its metabolic activation to benzo[a]pyrene diol epoxide (BPDE), which is then reacted with deoxyguanosine (dG) to form the final adduct. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry and yield of the product.
Industrial Production Methods
Industrial production of this compound is not common due to its specialized nature and potential health hazards. in a controlled laboratory setting, the synthesis can be scaled up using automated synthesis equipment and stringent safety protocols to handle the toxic intermediates and final product.
化学反应分析
Types of Reactions
(+/-)-trans-anti-N2-BPDE-dG-15N5 undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the compound, potentially leading to the formation of more reactive species.
Reduction: This can convert the compound into less reactive forms, which may be useful for detoxification.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxide ring, leading to different adducts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as water or alcohols. The reactions typically require controlled temperatures and pH levels to ensure specificity and yield.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while nucleophilic substitution can result in various adducts with different nucleophiles.
科学研究应用
(+/-)-trans-anti-N2-BPDE-dG-15N5 has several important applications in scientific research:
Chemistry: It is used to study the mechanisms of DNA damage and repair, providing insights into the chemical processes that lead to mutations.
Biology: The compound is used in cellular studies to understand how DNA adducts affect cell function and contribute to carcinogenesis.
Medicine: Research involving this compound helps in developing strategies for cancer prevention and treatment by understanding how DNA damage leads to cancer.
Industry: While not widely used in industrial applications, the compound’s study can inform the development of safer chemicals and processes by understanding the mechanisms of toxicity.
作用机制
The mechanism by which (+/-)-trans-anti-N2-BPDE-dG-15N5 exerts its effects involves the formation of a covalent bond with the DNA molecule, specifically at the N2 position of deoxyguanosine. This adduct formation can cause structural distortions in the DNA helix, leading to errors during DNA replication and transcription. The molecular targets include DNA polymerases and repair enzymes, which attempt to process the damaged DNA but may introduce mutations in the process.
相似化合物的比较
Similar compounds to (+/-)-trans-anti-N2-BPDE-dG-15N5 include other DNA adducts formed by polycyclic aromatic hydrocarbons, such as those derived from benzo[a]anthracene and chrysene. What sets this compound apart is its specific structure and the particular way it interacts with DNA, leading to unique patterns of DNA damage and repair. This uniqueness makes it a valuable tool for studying the specific mechanisms of carcinogenesis and DNA repair.
Conclusion
This compound is a compound of significant interest in scientific research due to its unique properties and potential applications. Understanding its synthesis, reactions, and mechanisms of action is crucial for advancing research in various fields, including chemistry, biology, and medicine. By comparing it with similar compounds, researchers can gain deeper insights into the specific ways in which DNA damage leads to cancer and other diseases.
属性
分子式 |
C30H29N5O7 |
|---|---|
分子量 |
576.5 g/mol |
IUPAC 名称 |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-3,5,7,8,9,10-hexahydrobenzo[a]pyren-10-yl](15N)amino]-1H-purin-6-one |
InChI |
InChI=1S/C30H29N5O7/c36-10-18-17(37)9-19(42-18)35-11-31-24-28(35)33-30(34-29(24)41)32-23-22-15-7-6-13-3-1-2-12-4-5-14(21(15)20(12)13)8-16(22)25(38)27(40)26(23)39/h1,3-4,6-8,11,17-19,23,25-27,36-40H,2,5,9-10H2,(H2,32,33,34,41)/t17-,18+,19+,23-,25+,26+,27-/m0/s1/i31+1,32+1,33+1,34+1,35+1 |
InChI 键 |
CLQHEFGZYOABQI-ONIXWVHMSA-N |
手性 SMILES |
C1C=CC2=C3C1=CCC4=CC5=C([C@@H]([C@H]([C@H]([C@@H]5O)O)O)[15NH]C6=[15N]C7=C(C(=O)[15NH]6)[15N]=C[15N]7[C@H]8C[C@@H]([C@H](O8)CO)O)C(=C43)C=C2 |
规范 SMILES |
C1C=CC2=C3C1=CCC4=CC5=C(C(C(C(C5O)O)O)NC6=NC7=C(C(=O)N6)N=CN7C8CC(C(O8)CO)O)C(=C43)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(3R,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15354736.png)


![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B15354747.png)





![N-[2-propan-2-yloxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B15354788.png)
